molecular formula C17H33N3O3 B7918620 (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7918620
M. Wt: 327.5 g/mol
InChI Key: ZCTYEPSIYOIOMY-KGLIPLIRSA-N
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Description

The compound (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl ester protective group and a branched amino acid side chain. Its structure includes:

  • An (R)-configured piperidine ring at position 2.
  • An (S)-2-amino-3-methyl-butyryl moiety linked via an ethylamino group.
  • A tert-butyl ester at the 1-position of the piperidine, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-7-20(15(21)14(18)12(2)3)13-9-8-10-19(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTYEPSIYOIOMY-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure, which includes a piperidine ring, an amino acid moiety, and a tert-butyl ester functional group, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H31N3O3, with a molecular weight of 361.5 g/mol. The structural features that contribute to its biological activity include:

Feature Description
Piperidine Ring A six-membered nitrogen-containing heterocycle
Amino Acid Moiety Influences interactions with biological targets
Tert-Butyl Ester Group Enhances solubility and bioavailability

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an agonist or antagonist at specific receptors involved in neurotransmission and metabolic processes. The presence of the amino acid side chain indicates potential neuroprotective effects and influence over metabolic pathways, making it a candidate for treating neurodegenerative diseases and metabolic disorders.

Pharmacological Activity

Research indicates that compounds with similar structures have exhibited a range of biological activities:

  • Neuroprotective Effects : Compounds structurally related to this compound have shown promise in protecting neuronal cells from damage.
  • Anticancer Activity : Similar piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
  • Antimicrobial Properties : Some analogs exhibit significant antibacterial activity against drug-resistant strains, suggesting potential as new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives:

  • Neuroprotection Study :
    • A study demonstrated that piperidine derivatives could protect against oxidative stress-induced neuronal cell death. The mechanism involved modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.
  • Cytotoxicity Assessment :
    • In vitro assays revealed that certain piperidine derivatives exhibit cytotoxic effects on cancer cell lines such as A431 and Jurkat cells. The IC50 values were comparable to standard chemotherapeutic agents like doxorubicin.
  • Antimicrobial Evaluation :
    • A recent investigation highlighted the antibacterial efficacy of a related piperidine compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated low minimum inhibitory concentrations (MICs), indicating strong bactericidal activity.

Summary Table of Biological Activities

Activity Type Related Compounds Observed Effects
NeuroprotectivePiperidine analogsReduced neuronal damage under oxidative stress
AnticancerPiperidine derivativesSignificant cytotoxicity against cancer cells
AntimicrobialPiperidine-based compoundsEffective against drug-resistant bacteria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following analogs share the piperidine/pyrrolidine backbone and tert-butyl/benzyl ester groups but differ in substituents, stereochemistry, or amino acid components.

Table 1: Comparative Analysis of Structural Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Variations Stereochemistry Key References
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1401664-66-1 C16H31N3O3 313.44 Ethylamino, tert-butyl ester (R)-piperidine, (S)-amino acid
(S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1401667-95-5 C17H33N3O3 341.50 Ethylamino, tert-butyl ester (S)-piperidine, (S)-amino acid
3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 1354028-91-3 C18H35N3O3 341.50 Ethylamino-methyl, tert-butyl ester Not specified
3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1354026-05-3 C16H31N3O3 313.44 Methylamino instead of ethylamino Not specified
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1401664-66-1 C14H27N3O3 285.38 Shorter amino acid (propionyl vs. butyryl) (R)-piperidine, (S)-amino acid
(S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Not provided C13H25N3O3 271.36 Acetyl group instead of branched amino acid (S)-piperidine

Critical Analysis of Structural and Functional Differences

Stereochemical Impact
  • The target compound’s (R)-piperidine configuration contrasts with the (S)-piperidine in the analog from . This inversion may alter binding affinity in chiral environments, such as enzyme active sites .
  • The (S)-configured amino acid (2-amino-3-methyl-butyryl) is conserved in most analogs, suggesting its role in maintaining hydrogen-bonding or hydrophobic interactions .
Substituent Effects
  • Ethyl vs.
  • Branched vs. Linear Amino Acids: Replacing 3-methyl-butyryl with propionyl (CAS 1401664-66-1) shortens the hydrophobic side chain, which could decrease lipid solubility or target specificity .
Protective Group Variations
  • tert-butyl vs. Benzyl Esters: Analogs with benzyl esters (e.g., in ) require harsher deprotection conditions (e.g., hydrogenolysis) compared to the acid-labile tert-butyl group, influencing synthetic workflows .
Molecular Weight and Purity
  • Higher molecular weight analogs (e.g., CAS 1354028-91-3, MW 341.50) may exhibit reduced bioavailability, while purity levels (e.g., 96% in ) impact reproducibility in biological assays .

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